Oxprenolol hydrochloride Oxprenolol hydrochloride Oxprenolol Hydrochloride is the hydrochloride salt form of oxprenolol, a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Brand Name: Vulcanchem
CAS No.: 6452-73-9
VCID: VC0538407
InChI: InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

Oxprenolol hydrochloride

CAS No.: 6452-73-9

VCID: VC0538407

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxprenolol hydrochloride - 6452-73-9

Description

Oxprenolol hydrochloride is a pharmaceutical compound used primarily as a non-selective beta-adrenergic antagonist. It is utilized in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, arrhythmias, and anxiety. Oxprenolol hydrochloride is known for its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them, unlike some other beta blockers that purely inhibit these receptors .

Mechanism of Action

Oxprenolol hydrochloride works by competing with adrenergic neurotransmitters like catecholamines for binding at sympathetic receptor sites. It inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate, cardiac output, and blood pressure. It also blocks beta-2 adrenergic receptors, which can cause vasoconstriction and inhibit renin production, further reducing blood pressure .

Lipophilicity and CNS Effects

As a lipophilic compound, oxprenolol hydrochloride can cross the blood-brain barrier more easily than hydrophilic beta blockers. This property is associated with a higher incidence of central nervous system (CNS) side effects compared to more hydrophilic drugs like atenolol .

Stereochemistry

Oxprenolol is a chiral compound used as a racemate, consisting of equal parts of (R)-(+)-oxprenolol and (S)-(–)-oxprenolol. Analytical methods such as high-performance liquid chromatography (HPLC) are used to separate and quantify these enantiomers in pharmaceutical formulations and biological samples .

Hypertension

Oxprenolol hydrochloride has been shown to be effective in treating thiazide-resistant hypertension. A long-term study demonstrated significant reductions in blood pressure, with all patients achieving normotensive levels during the titration period and maintaining blood pressure control for at least 22 months without serious adverse effects .

Dosage Regimens

Studies have compared once-daily and twice-daily dosing regimens of oxprenolol hydrochloride for hypertension. Both regimens were found to be effective, safe, and well-tolerated, with no significant difference in efficacy or adverse effects between them .

Contraindications

Oxprenolol hydrochloride is contraindicated in patients with asthma due to its potential to cause irreversible airway failure and inflammation by blocking beta-2 receptors in the bronchioles .

CNS Side Effects

Due to its lipophilic nature, oxprenolol hydrochloride is associated with a higher risk of CNS-related side effects compared to hydrophilic beta blockers .

Laboratory Findings

Oxprenolol hydrochloride has been associated with increased plasma triglycerides, but no other significant laboratory abnormalities have been reported in clinical studies .

CAS No. 6452-73-9
Product Name Oxprenolol hydrochloride
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
Standard InChIKey COAJXCLTPGGDAJ-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 6452-71-7 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Oxprenolol hydrochloride; Coretal; Dialicor; Rixiprol; Trasicor; Evinrozit; Ranidrox; Oxprenolol HCl; Trepress; Vrachor; Ba 39089; Ba-39089; Ba39089
Reference 1: Devi KP, Rao KV, Baveja S, Fathi M, Roth M. Zero-order release formulation of oxprenolol hydrochloride with swelling and erosion control. Pharm Res. 1989 Apr;6(4):313-7. PubMed PMID: 2748519. 2: Russo ME, Covinsky JO. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. Pharmacotherapy. 1983 Mar-Apr;3(2 Pt 1):68-81. Review. PubMed PMID: 6344036. 3: Tarpley EL. Oxprenolol hydrochloride: a long-term study of efficacy, safety, and tolerability. Pharmacotherapy. 1982 Sep-Oct;2(5):281-4. PubMed PMID: 6820501.
PubChem Compound 71172
Last Modified Aug 15 2023

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